ATD-3169

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

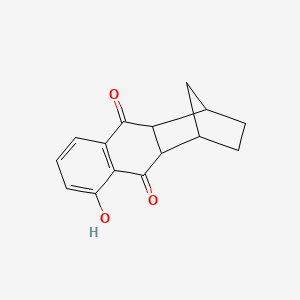

C15H14O3 |

|---|---|

Molecular Weight |

242.27 g/mol |

IUPAC Name |

5-hydroxytetracyclo[10.2.1.02,11.04,9]pentadeca-4(9),5,7-triene-3,10-dione |

InChI |

InChI=1S/C15H14O3/c16-10-3-1-2-9-13(10)15(18)12-8-5-4-7(6-8)11(12)14(9)17/h1-3,7-8,11-12,16H,4-6H2 |

InChI Key |

WYDIIVYARKSSJU-UHFFFAOYSA-N |

Canonical SMILES |

C1CC2CC1C3C2C(=O)C4=C(C3=O)C=CC=C4O |

Origin of Product |

United States |

Foundational & Exploratory

ATD-3169: A Redox-Cycling Agent Targeting Mycobacterial Respiratory Chain

An In-depth Technical Guide on the Mechanism of Action of a Novel Antitubercular Candidate

Executive Summary

ATD-3169 is a novel, potent antibacterial agent demonstrating significant bactericidal activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This technical guide elucidates the core mechanism of action of this compound, detailing its function as a redox-cycling agent that disrupts the delicate redox homeostasis within mycobacteria. By targeting the Type II NADH dehydrogenase (NDH-2) of the electron transport chain, this compound triggers a cascade of events leading to the generation of bactericidal levels of reactive oxygen species (ROS), ultimately causing cell death. This document provides a comprehensive overview of the available preclinical data, including quantitative metrics of its antimycobacterial activity and detailed experimental protocols for key assays.

Core Mechanism of Action: Induction of Endogenous Oxidative Stress

This compound belongs to the functionalized dioxonaphthoimidazolium chemical class. Its primary mechanism of action is the induction of overwhelming and irreversible oxidative stress within M. tuberculosis. The cationic amphiphilic nature of the dioxonaphthoimidazolium scaffold facilitates its localization to the mycobacterial cell membrane, where it can interact with the respiratory electron transport chain.

The core of this compound's activity lies in its redox-cycling quinone moiety. This group engages with the Type II NADH dehydrogenase (NDH-2), a key enzyme in the mycobacterial respiratory chain responsible for oxidizing NADH and reducing menaquinone. This compound acts as an alternative substrate for NDH-2, hijacking the electron flow. The reduction of the quinone moiety of this compound by NDH-2, followed by its rapid auto-oxidation, results in the continuous generation of superoxide radicals (O₂⁻), a potent reactive oxygen species.[1]

This sustained production of endogenous ROS overwhelms the antioxidant defense mechanisms of M. tuberculosis, leading to a significant and irreversible oxidative shift in the intramycobacterial redox potential.[2] Transcriptomic analysis of M. tuberculosis treated with this compound revealed a major realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, all consistent with the lethal effects of enhanced endogenous ROS.[2] Notably, M. tuberculosis exhibits a diminished capacity to restore its cytoplasmic redox balance compared to the non-pathogenic, fast-growing Mycobacterium smegmatis, highlighting a unique vulnerability of the tubercle bacillus to this mode of action.[2]

Signaling Pathway of this compound Action

Caption: Mechanism of this compound-induced cell death in M. tuberculosis.

Quantitative Data

The antimycobacterial potency of this compound and its analogs has been quantified through the determination of their Minimum Inhibitory Concentrations (MIC).

| Compound | Organism | MIC (μM) | Reference |

| This compound | M. tuberculosis H37Rv | Not explicitly stated, but effective at concentrations from 3.1 µM | [2] |

| This compound | M. smegmatis | 50 | [2] |

| Analog 32 | M. bovis BCG (MIC₉₀) | 0.26 | [1] |

| Analog 34 | M. tuberculosis H37Rv | >10 | [1] |

| Analog 35 | M. tuberculosis H37Rv | >10 | [1] |

| Analog 48 | M. tuberculosis H37Rv | 0.2 | [1] |

| Analog 50 | M. tuberculosis H37Rv | 0.2 | [1] |

| Analog 61 | M. tuberculosis H37Rv | 0.1 | [1] |

| Analog 62 | M. tuberculosis H37Rv | 0.2 | [1] |

| Analog 63 | M. tuberculosis H37Rv | 0.2 | [1] |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A broth microdilution method is utilized to determine the MIC of this compound against mycobacterial strains.

Workflow for MIC Determination

Caption: Experimental workflow for MIC determination.

Methodology:

-

Compound Preparation: this compound is serially diluted in an appropriate growth medium (e.g., Middlebrook 7H9 supplemented with OADC) in a 96-well microtiter plate.

-

Bacterial Culture: M. tuberculosis or M. smegmatis is cultured to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

-

Inoculation: The bacterial culture is diluted, and a standardized inoculum is added to each well of the microtiter plate containing the compound dilutions.

-

Incubation: The plates are incubated at 37°C for a specified period (e.g., 7 days for M. tuberculosis).

-

Readout: A viability indicator, such as AlamarBlue, is added to each well, and the plates are incubated for an additional 24 hours. A color change from blue to pink indicates bacterial growth.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents the color change of the viability indicator.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The generation of intracellular ROS in response to this compound treatment is measured using a fluorescent probe.

Methodology:

-

Bacterial Culture and Treatment: Mycobacterial cells are grown to mid-log phase and then treated with various concentrations of this compound or a vehicle control.

-

Fluorescent Probe Incubation: A ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA), is added to the cell suspensions and incubated in the dark. H₂DCFDA is deacetylated by intracellular esterases to the non-fluorescent H₂DCF, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Fluorescence Measurement: The fluorescence intensity of the cell suspensions is measured using a fluorometer or a fluorescence microscope at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Type II NADH Dehydrogenase (NDH-2) Activity Assay

The effect of this compound on the activity of NDH-2 can be assessed using isolated mycobacterial membranes.

Methodology:

-

Membrane Preparation: Mycobacterial cells are harvested, washed, and lysed to prepare membrane vesicles.

-

Assay Reaction: The reaction mixture contains the isolated membranes, NADH as the electron donor, and a suitable electron acceptor (e.g., ubiquinone-1 or this compound).

-

Activity Measurement: The oxidation of NADH is monitored by the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is indicative of NDH-2 activity. The stimulatory or inhibitory effect of this compound on this activity can be determined by comparing the rates in the presence and absence of the compound.

Conclusion

This compound represents a promising new class of antitubercular agents with a distinct mechanism of action. By specifically targeting the redox homeostasis of M. tuberculosis through the generation of endogenous ROS via the respiratory enzyme NDH-2, this compound exploits a key vulnerability of the pathogen. The potent bactericidal activity against drug-resistant strains underscores its potential as a valuable addition to the therapeutic arsenal against tuberculosis. Further preclinical and clinical development is warranted to fully evaluate the therapeutic potential of this novel redox-cycling agent.

References

- 1. Functionalized Dioxonaphthoimidazoliums: A Redox Cycling Chemotype with Potent Bactericidal Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide - PMC [pmc.ncbi.nlm.nih.gov]

ATD-3169: A Novel Redox-Modulating Agent for Combating Mycobacterium tuberculosis

An In-depth Technical Guide on the Mechanism of Action and Experimental Evaluation

Audience: Researchers, scientists, and drug development professionals.

Abstract

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a formidable global health challenge, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This necessitates the exploration of novel therapeutic strategies that target unique vulnerabilities of the bacillus. ATD-3169, a hydroquinone-based small molecule, represents a promising class of anti-tubercular agents that function by disrupting the pathogen's intracellular redox homeostasis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its ability to enhance endogenous reactive oxygen species (ROS), leading to a lethal oxidative shift in the mycothiol redox potential of Mtb. We present a compilation of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of the underlying signaling pathways and experimental workflows to facilitate further research and development in this area.

Introduction

Mycobacterium tuberculosis has evolved sophisticated mechanisms to counteract the oxidative stress imposed by host immune cells. However, the pathogen's ability to manage endogenous oxidative stress is comparatively limited, presenting a strategic target for novel drug development.[1] this compound is a cell-permeable compound designed to exploit this vulnerability by generating superoxide radicals within the mycobacterial cytoplasm.[1] This guide synthesizes the current understanding of this compound's anti-tubercular activity, providing a technical resource for researchers in the field.

Mechanism of Action

This compound inhibits the growth of M. tuberculosis by inducing a state of irreversible oxidative stress. The proposed mechanism is a multi-step process initiated by the entry of this compound into the mycobacterial cell.

Enhancement of Endogenous Reactive Oxygen Species (ROS)

Once inside the cytoplasm, this compound, a hydroquinone-based molecule, undergoes redox cycling to generate superoxide radicals (O₂⁻•).[1] This process leads to a significant increase in the intracellular concentration of ROS, overwhelming the bacterium's natural antioxidant defenses.

Perturbation of Mycothiol Redox Potential

The primary antioxidant buffer in M. tuberculosis is mycothiol (MSH). The surge in superoxide radicals induced by this compound leads to a rapid and sustained oxidative shift in the mycothiol redox potential (EMSH).[1] This indicates a depletion of the reduced form of mycothiol and an accumulation of its oxidized form, leaving the cell vulnerable to oxidative damage.

Downstream Cellular Damage and Bacterial Death

The severe redox imbalance caused by this compound results in widespread damage to essential cellular components, including lipids, proteins, and DNA. This ultimately leads to the cessation of metabolic activity and bacterial cell death. Microarray analyses have shown that exposure to this compound leads to the realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, consistent with a response to massive endogenous oxidative stress.

Quantitative Data: Inhibitory Activity of this compound

The efficacy of this compound has been quantified against various mycobacterial strains, including drug-resistant isolates. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing the potency of an antimicrobial agent.

| Mycobacterial Strain | Drug Resistance Profile | This compound MIC (µM) | Reference |

| M. tuberculosis H37Rv | Drug-Susceptible | 2.5 | Tyagi et al., 2015 |

| M. tuberculosis MDR-JAL2287 | Multidrug-Resistant | 2.5 | Tyagi et al., 2015 |

| M. tuberculosis XDR-4207 | Extensively Drug-Resistant | 2.5 | Tyagi et al., 2015 |

| Mycobacterium bovis BCG | - | 2.5 | Tyagi et al., 2015 |

| Mycobacterium smegmatis mc²155 | Non-pathogenic | >25 | Tyagi et al., 2015 |

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various mycobacterial strains. The data highlights the potent and specific activity of this compound against pathogenic mycobacteria, including MDR and XDR strains, with significantly lower efficacy against the non-pathogenic M. smegmatis.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-tubercular activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution Method

This protocol is adapted from standard mycobacterial susceptibility testing methods.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol and 10% (v/v) ADC (Albumin-Dextrose-Catalase)

-

96-well microtiter plates

-

This compound stock solution (in DMSO)

-

Mycobacterial cultures (M. tuberculosis, M. smegmatis)

-

Sterile saline with 0.05% Tween 80

-

McFarland standards (0.5)

-

Incubator (37°C)

Procedure:

-

Inoculum Preparation:

-

Grow mycobacterial cultures in 7H9 broth to mid-log phase.

-

Adjust the turbidity of the bacterial suspension with sterile saline-Tween 80 to match a 0.5 McFarland standard.

-

Dilute the adjusted suspension 1:100 in 7H9 broth to obtain the final inoculum.

-

-

Drug Dilution:

-

Perform serial two-fold dilutions of the this compound stock solution in 7H9 broth in a 96-well plate to achieve a range of final concentrations (e.g., 0.1 to 50 µM).

-

-

Inoculation:

-

Add 100 µL of the final bacterial inoculum to each well containing 100 µL of the drug dilution.

-

Include a drug-free well as a positive control for growth and an uninoculated well as a negative control for sterility.

-

-

Incubation:

-

Seal the plates and incubate at 37°C.

-

For M. tuberculosis, incubate for 7-14 days. For M. smegmatis, incubate for 48-72 hours.

-

-

Reading Results:

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the mycobacteria.

-

Measurement of Intracellular Superoxide Production

This protocol utilizes dihydroethidium (DHE) as a fluorescent probe for the detection of superoxide.

Materials:

-

Mycobacterial cultures

-

Dihydroethidium (DHE)

-

This compound

-

Menadione (positive control)

-

Phosphate Buffered Saline (PBS)

-

Fluorometer or fluorescence microscope

Procedure:

-

Cell Preparation:

-

Harvest mid-log phase mycobacterial cultures and wash twice with PBS.

-

Resuspend the cells in PBS to a desired optical density (e.g., OD₆₀₀ = 1.0).

-

-

Treatment:

-

Incubate the cell suspension with DHE (final concentration 5-10 µM) for 30 minutes at 37°C in the dark.

-

Add this compound (at the desired concentration, e.g., 10 µM) and continue incubation.

-

Include a positive control (menadione) and a no-drug control.

-

-

Measurement:

-

Measure the fluorescence at an excitation wavelength of ~518 nm and an emission wavelength of ~605 nm at various time points.

-

An increase in fluorescence intensity indicates the production of superoxide.

-

Measurement of Intramycobacterial Redox Potential using Mrx1-roGFP2 Biosensor

This protocol describes the use of a genetically encoded biosensor to measure the mycothiol redox potential (EMSH).

Materials:

-

Mycobacterial strains expressing the Mrx1-roGFP2 biosensor

-

This compound

-

Flow cytometer or a fluorescence plate reader with dual excitation capabilities

Procedure:

-

Culture Preparation:

-

Grow mycobacterial cultures expressing the Mrx1-roGFP2 biosensor to mid-log phase.

-

-

Treatment:

-

Expose the cultures to various concentrations of this compound.

-

-

Fluorescence Measurement:

-

At different time points post-treatment, measure the fluorescence emission at 510 nm following excitation at two wavelengths: 405 nm and 488 nm.

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities (405 nm / 488 nm).

-

An increase in this ratio indicates an oxidative shift in the intramycobacterial mycothiol redox potential.

-

Visualizations

Signaling Pathway of this compound Action

Caption: Mechanism of this compound in M. tuberculosis.

Experimental Workflow for MIC Determination

Caption: Broth microdilution workflow for MIC.

Workflow for Measuring Intracellular Redox Potential

Caption: Workflow for Mrx1-roGFP2 biosensor assay.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of new anti-tubercular drugs that operate through a novel mechanism of action. Its ability to induce endogenous oxidative stress and disrupt the redox homeostasis of M. tuberculosis makes it a potent inhibitor of both drug-susceptible and drug-resistant strains. The experimental protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for the scientific community to further investigate and develop this and other redox-modulating agents. Future research should focus on optimizing the pharmacological properties of this compound, evaluating its efficacy in in vivo models of tuberculosis, and further elucidating the molecular details of its interaction with the mycobacterial redox machinery.

References

ATD-3169 and the Induction of Endogenous Reactive Oxygen Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATD-3169 is a novel antibacterial agent that has demonstrated potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its mechanism of action is centered on the induction of endogenous reactive oxygen species (ROS), leading to a state of oxidative stress that is particularly detrimental to Mtb. This technical guide provides an in-depth analysis of the core mechanism of this compound, focusing on its ability to generate ROS. It summarizes key quantitative data, details relevant experimental protocols, and visualizes the affected signaling pathways to offer a comprehensive resource for researchers in the field of antibacterial drug development.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. This compound, a hydroquinone-based small molecule, represents a promising class of compounds that exploit the inherent vulnerability of Mtb to oxidative stress. Unlike many antibiotics that target specific enzymatic pathways, this compound disrupts the delicate redox homeostasis of the bacterium by enhancing the production of endogenous ROS, including superoxide radicals.[1][2] This guide delves into the technical details of this process, providing a foundational understanding for further research and development.

Quantitative Analysis of this compound-Induced ROS

The efficacy of this compound is directly linked to its ability to induce a dose-dependent increase in intracellular ROS levels within mycobacteria. The following table summarizes the key quantitative findings from studies on this compound.

| Cell Line/Strain | This compound Concentration (µM) | Treatment Duration | Fold Change in ROS/Oxidative Stress | Measurement Method | Reference |

| M. smegmatis | 50 | 15 min | Significant increase in Mrx1-roGFP2 ratio | Mrx1-roGFP2 Biosensor | Tyagi et al., 2015 |

| M. smegmatis | 100 | 15 min | Further increase in Mrx1-roGFP2 ratio | Mrx1-roGFP2 Biosensor | Tyagi et al., 2015 |

| M. smegmatis | 200 | 15 min | Maximum oxidation observed | Mrx1-roGFP2 Biosensor | Tyagi et al., 2015 |

| M. tuberculosis H37Rv | Not specified | Not specified | Dose-dependent oxidative shift | Mrx1-roGFP2 Biosensor | Tyagi et al., 2015[1] |

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for reproducing and building upon existing research. The following sections outline the key protocols used to investigate the effects of this compound.

Measurement of Intramycobacterial Redox Potential using Mrx1-roGFP2 Biosensor

This protocol describes the use of a genetically encoded biosensor to measure the real-time redox potential within mycobacteria.

Principle: The Mrx1-roGFP2 biosensor is a fusion protein combining mycothiol (MSH)-dependent oxidoreductase (mycoredoxin-1; Mrx1) with a redox-sensitive green fluorescent protein (roGFP2). Changes in the intracellular mycothiol redox potential (EMSH) lead to a conformational change in roGFP2, resulting in a ratiometric shift in its fluorescence excitation spectrum. An increase in the 405/488 nm fluorescence ratio indicates an oxidative shift.

Protocol:

-

Bacterial Culture: Grow mycobacterial strains expressing the pMV261-Mrx1-roGFP2 plasmid in an appropriate liquid medium (e.g., 7H9) supplemented with antibiotics and incubated at 37°C with shaking.

-

Preparation for Fluorimetry: Harvest mid-log phase cultures by centrifugation, wash twice with PBS, and resuspend in fresh medium.

-

This compound Treatment: Add this compound to the bacterial suspension at the desired final concentrations.

-

Fluorescence Measurement: Immediately transfer the suspension to a 96-well black-walled plate. Measure fluorescence intensity at an emission wavelength of 510 nm with excitation at 405 nm and 488 nm using a fluorescence plate reader.

-

Data Analysis: Calculate the ratio of fluorescence intensities at 405 nm to 488 nm. An increase in this ratio over time or with increasing this compound concentration indicates an oxidative shift in the intramycobacterial redox potential.

Detection of Superoxide Radicals using DHE-Based HPLC

This method allows for the specific detection and quantification of superoxide radicals.

Principle: Dihydroethidium (DHE) is a cell-permeable probe that is oxidized by superoxide to form the fluorescent product 2-hydroxyethidium. This product can be separated and quantified using high-performance liquid chromatography (HPLC).

Protocol:

-

Bacterial Culture and Treatment: Grow and treat mycobacterial cultures with this compound as described above.

-

DHE Incubation: Incubate the bacterial suspension with DHE (final concentration of 50 µM) at 37°C for 90 minutes in the dark.

-

Cell Lysis: Pellet the cells by centrifugation, wash with PBS, and lyse the cells using a suitable method (e.g., bead beating).

-

HPLC Analysis:

-

Inject the cell lysate onto a C18 reverse-phase HPLC column.

-

Use a gradient elution with a mobile phase consisting of acetonitrile and water with a suitable ion-pairing agent.

-

Detect 2-hydroxyethidium using a fluorescence detector with excitation and emission wavelengths appropriate for the fluorophore.

-

-

Quantification: Quantify the amount of 2-hydroxyethidium by comparing the peak area to a standard curve generated with known concentrations of 2-hydroxyethidium.

Signaling Pathways and Cellular Responses

The induction of ROS by this compound triggers a cascade of cellular events and alters gene expression in M. tuberculosis. Microarray analysis has revealed a significant realignment of several key pathways.

Proposed Mechanism of this compound Action

The following diagram illustrates the proposed mechanism by which this compound induces oxidative stress and its downstream consequences in M. tuberculosis.

Caption: Proposed mechanism of this compound action in M. tuberculosis.

Experimental Workflow for Microarray Analysis

The following diagram outlines the typical workflow for analyzing the transcriptomic response of M. tuberculosis to this compound treatment.

Caption: Workflow for microarray analysis of this compound-treated Mtb.

Conclusion

This compound represents a promising lead compound in the fight against tuberculosis due to its unique mechanism of action that leverages the intrinsic sensitivity of M. tuberculosis to oxidative stress. The induction of endogenous ROS disrupts the bacterium's redox homeostasis, leading to widespread cellular damage and eventual cell death. The experimental protocols and pathway analyses presented in this guide provide a solid framework for researchers to further investigate this compound and similar compounds. A deeper understanding of these mechanisms will be instrumental in the design and development of next-generation antitubercular therapies.

References

An In-depth Technical Guide to the Discovery and Synthesis of ATD-3169

For Researchers, Scientists, and Drug Development Professionals

Abstract

ATD-3169 is a novel antibacterial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of this compound. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in new approaches to combat antibiotic-resistant bacteria. This document details the experimental protocols for the synthesis and biological evaluation of this compound, presents key quantitative data in a structured format, and illustrates the underlying biological pathways and experimental workflows through detailed diagrams.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis poses a significant threat to global health. This has created an urgent need for the discovery and development of new anti-tubercular agents with novel mechanisms of action. One promising strategy is to target the unique redox biology of Mtb. Mtb is known to be exquisitely sensitive to perturbations in its intracellular redox environment. This compound was developed as a small molecule capable of generating reactive oxygen species (ROS) within mycobacteria, thereby disrupting their redox homeostasis.

Discovery of this compound

The discovery of this compound stemmed from a research program focused on identifying compounds that could selectively induce endogenous oxidative stress in M. tuberculosis. The lead compound belongs to a series of 2,3-dihydro-1,4-naphthoquinone-based small molecules. These compounds were designed to participate in redox cycling, leading to the generation of superoxide radicals within the mycobacterial cytoplasm.

Initial screening of a library of these compounds identified this compound as a potent inhibitor of Mtb growth. Further studies revealed that its mechanism of action is linked to the enhancement of endogenous ROS, which overwhelms the pathogen's antioxidant defenses.

Synthesis of this compound

The synthesis of this compound and related 2,3-dihydro-1,4-naphthoquinone derivatives is achieved through a [4+2] cycloaddition reaction. While the specific, detailed protocol for this compound is not publicly available in the primary literature, a general synthetic scheme for this class of compounds has been described.

General Experimental Protocol for Synthesis

The synthesis of the 2,3-dihydro-1,4-naphthoquinone scaffold typically involves the following steps:

-

Diels-Alder Reaction: A substituted 1,3-diene is reacted with a suitable benzoquinone in an appropriate solvent. The reaction is often catalyzed by a Lewis acid to improve yield and stereoselectivity.

-

Aromatization/Oxidation: The resulting cycloadduct is then aromatized, often through an oxidative process, to yield the final naphthoquinone derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the pure compound.

Note: The precise reagents, reaction conditions (temperature, time), and purification methods would be specific to the synthesis of this compound and would require access to the detailed experimental procedures from the original research.

Mechanism of Action

This compound exerts its antibacterial effect by disrupting the delicate redox balance within M. tuberculosis. The proposed mechanism of action is illustrated in the signaling pathway diagram below.

This compound enters the mycobacterial cell and undergoes redox cycling, a process that generates superoxide radicals. This leads to a significant increase in the intracellular concentration of reactive oxygen species (ROS). The primary antioxidant buffer in Mtb is mycothiol (MSH). The surge in ROS depletes the MSH pool, leading to a state of severe oxidative stress, which ultimately results in bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data from the preclinical evaluation of this compound.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Strain | MIC (µM) |

| M. tuberculosis H37Rv | Data not available |

| MDR Strain 1 | Data not available |

| XDR Strain 2 | Data not available |

Note: Specific MIC values from the primary literature are not available at this time.

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Value |

| Bioavailability | Data not available |

| Half-life (t1/2) | Data not available |

| Cmax | Data not available |

| AUC | Data not available |

Note: Pharmacokinetic data for this compound is not currently available in the public domain.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC of this compound against various Mtb strains is determined using the microplate Alamar Blue assay (MABA).

-

Culture Preparation: M. tuberculosis strains are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).

-

Compound Dilution: this compound is serially diluted in a 96-well microplate.

-

Inoculation: Each well is inoculated with a standardized suspension of Mtb.

-

Incubation: The plates are incubated at 37°C for 7 days.

-

Alamar Blue Addition: Alamar Blue reagent is added to each well, and the plates are incubated for an additional 24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that prevents a color change of the Alamar Blue reagent from blue to pink.

Intracellular ROS Measurement

The generation of ROS within mycobacteria upon treatment with this compound can be measured using fluorescent probes.

-

Cell Treatment: M. tuberculosis cultures are treated with various concentrations of this compound for a specified period.

-

Fluorescent Probe Staining: A ROS-sensitive fluorescent dye, such as 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA), is added to the cultures.

-

Flow Cytometry Analysis: The fluorescence intensity of the bacterial cells is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Experimental and Logical Workflows

The following diagrams illustrate the typical workflows for the evaluation of a novel anti-tubercular agent like this compound.

Conclusion

This compound represents a promising new class of anti-tubercular agents that exploit the vulnerability of M. tuberculosis to oxidative stress. Its unique mechanism of action, involving the generation of endogenous ROS, makes it a valuable candidate for further development, particularly for the treatment of drug-resistant tuberculosis. This technical guide has summarized the currently available information on the discovery, synthesis, and biological evaluation of this compound. Further research is warranted to fully elucidate its pharmacokinetic and pharmacodynamic properties and to advance it through the drug development pipeline.

The Impact of ATD-3169 on Mycobacterium tuberculosis Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

ATD-3169 is a novel antibacterial agent that demonstrates potent activity against Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This technical guide provides an in-depth analysis of the mechanism of action of this compound, focusing on its profound effects on the redox homeostasis of Mtb. The core of this compound's bactericidal activity lies in its ability to generate endogenous reactive oxygen species (ROS), leading to a significant and irreversible oxidative shift in the mycobacterial cytoplasm. This disruption of the delicate redox balance, particularly the mycothiol (MSH) pool, proves lethal to the pathogen, highlighting a promising therapeutic vulnerability in Mtb.

Introduction: Targeting Mtb's Redox Balance

Mycobacterium tuberculosis has evolved sophisticated mechanisms to survive the oxidative onslaught from host immune cells. A key component of its defense is the maintenance of a highly reducing cytoplasmic environment, primarily through the low molecular weight thiol, mycothiol (MSH).[2] this compound, a hydroquinone-based small molecule, effectively subverts this defense by acting as a redox-cycling agent, leading to the continuous generation of endogenous superoxide radicals.[1] This sustained oxidative stress overwhelms the pathogen's buffering capacity, resulting in widespread cellular damage and death.[1] Microarray analyses reveal that Mtb responds to this compound by upregulating pathways involved in redox homeostasis, DNA repair, and cell wall lipid biosynthesis, underscoring the extensive cellular damage inflicted by this compound.[1]

Quantitative Analysis of this compound's Effects

The following tables summarize the key quantitative data on the activity and effects of this compound on M. tuberculosis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis Strains

| Mtb Strain | Resistance Profile | MIC (µM) |

| H37Rv | Drug-susceptible | 3.12 |

| BND 320 | Single-drug resistant | 3.12 |

| Jal 2261 | Multidrug-resistant (MDR) | 3.12 |

| Jal 1934 | Multidrug-resistant (MDR) | 3.12 |

| Jal 2287 | Multidrug-resistant (MDR) | 3.12 |

| MYC 431 | Extensively drug-resistant (XDR) | 6.25 |

Data extracted from Tyagi et al., 2015.[1]

Table 2: Effect of this compound on Mycothiol Redox Potential (EMSH) in M. tuberculosis H37Rv

| This compound Concentration (µM) | Time (hours) | Mrx1-roGFP2 Ratio (405 nm/488 nm) |

| 0 (Control) | 0 | ~1.2 |

| 3.1 | 2 | ~2.8 |

| 6.25 | 2 | ~3.5 |

| 12.5 | 2 | ~4.2 |

| 3.1 | 24 | ~2.9 |

| 6.25 | 24 | ~3.6 |

| 12.5 | 24 | ~4.3 |

Data estimated from graphical representations in Tyagi et al., 2015. The Mrx1-roGFP2 ratio is a ratiometric measure of the mycothiol redox potential, where a higher ratio indicates a more oxidized environment.[1]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanism of action of this compound and the experimental approaches used to characterize its effects.

Caption: Mechanism of this compound-induced oxidative stress in Mtb.

References

Foundational Research on Hydroquinone-Based ROS Generators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational principles of hydroquinone and its derivatives as generators of reactive oxygen species (ROS). It covers the core mechanisms of ROS production, the intricate signaling pathways activated by this process, and detailed experimental protocols for empirical investigation. This document is intended to serve as a comprehensive resource for professionals engaged in drug development, toxicology, and cellular biology research.

Core Mechanism of Hydroquinone-Induced ROS Generation

Hydroquinone (HQ) is a benzene metabolite that serves as a potent generator of reactive oxygen species through a process known as redox cycling. This process is central to both its biological activity and its toxicity. The fundamental mechanism involves the oxidation of hydroquinone to its corresponding benzoquinone (BQ).

The process begins with the formation of semiquinone radicals (SQ•−) as intermediate species.[1] These highly reactive radicals can then react with molecular oxygen (O₂) to produce superoxide anions (O₂•−). This initiates a cascade of ROS generation, leading to the formation of hydrogen peroxide (H₂O₂) and highly reactive hydroxyl radicals (•OH).[1] This redox cycle can be influenced by environmental factors such as pH; an increase in pH tends to favor the formation of semiquinone radicals and thus promotes the generation of ROS.[1]

Furthermore, the presence of metal ions like iron can facilitate this redox cycling. Hydroquinone can reduce Fe(III) to Fe(II), generating semiquinone radicals in the process, which can then be oxidized by oxygen, perpetuating the cycle and enhancing ROS production.[2][3]

Metabolites of hydroquinone, such as quinone-thioethers, can also play a significant role. These metabolites can function as substrates for redox cycling and exhibit high affinity for key mitochondrial proteins involved in the electron transport chain, such as cytochrome BC1 and succinate dehydrogenase.[4] This interaction can lead to a "vicious cycle" of ROS generation within the mitochondria, amplifying cellular oxidative stress.[4]

Cellular Signaling Pathways Activated by Hydroquinone-Induced ROS

The surge in intracellular ROS triggered by hydroquinone activates a complex network of cellular signaling pathways, primarily aimed at mitigating oxidative stress and determining cell fate.

A. Stress Response and Antioxidant Defense:

-

Nrf2 Pathway: A primary response to hydroquinone-induced oxidative stress is the activation of the Nuclear factor (erythroid-derived 2)-like 2 (Nrf2) pathway.[5] Under normal conditions, Nrf2 is kept inactive. However, upon exposure to electrophilic species like quinones, Nrf2 is released, translocates to the nucleus, and initiates the transcription of antioxidant and detoxification enzymes. This pathway is a critical cellular defense mechanism.[5] The Nrf2 pathway has also been shown to be involved in hydroquinone-induced cell cycle arrest through the p16/pRb signaling pathway.[6]

-

HSF-1 Pathway: The Heat Shock Factor 1 (HSF-1) pathway can also be activated. This pathway is crucial for managing protein damage by upregulating heat shock proteins that act as molecular chaperones.[5]

B. Apoptosis, Autophagy, and ER Stress:

-

Unfolded Protein Response (UPR): Excessive ROS can lead to endoplasmic reticulum (ER) stress, triggering the UPR. A hydroquinone derivative has been shown to induce ER stress-mediated apoptosis and autophagy in glioblastoma cells.[7] This involves the upregulation of key UPR-related proteins such as CHOP and XBP1.[7]

-

MAPK and PI3K/Akt Pathways: ROS are known regulators of several signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways (p38, ERK) and the phosphoinositide 3-kinase (PI3K)/Akt pathway.[8] These pathways are integral to processes like inflammation, cell proliferation, and survival, and their activation by hydroquinone-induced ROS can lead to varied cellular outcomes depending on the context and cell type.[8]

Quantitative Data on Hydroquinone Activity

The biological effects of hydroquinone are concentration-dependent. The following table summarizes quantitative data from various studies, illustrating the relationship between hydroquinone concentration and its downstream effects.

| Hydroquinone (HQ) Conc. | Biological System/Model | Observed Effect | Reference |

| 0.1 mM - 1.0 mM | Arsenite (As(III)) Solution | Enhanced As(III) oxidation from 65% to 94%.[1] | [1] |

| 50 µM, 100 µM, 200 µM, 400 µM | HK-2 (kidney) & THLE-2 (liver) cell lines | Induced ROS-dependent cell death in a concentration-dependent manner.[4] | [4] |

| 50 µM | R-28 (neuroretinal) cells | Significant decrease in cell viability. | [9] |

| 100 µM - 500 µM | ARPE-19, R-28, HMVEC cell lines | Significant cell death observed in all three cell lines.[9] | [9] |

| 125 µM | ARPE-19 (retinal pigment epithelial) cells | Used as a positive control for significant ROS production.[10][11] | [10][11] |

| 1 µM - 10 µM | RA human fibroblast-like synoviocytes | Increased ROS production.[12] | [12] |

Experimental Protocols

Accurate measurement of ROS is critical for studying the effects of hydroquinone. Below are detailed protocols for common fluorescence-based assays.

General Intracellular ROS Measurement using H₂DCFDA

This protocol uses 2′,7′-dichlorofluorescin diacetate (H₂DCFDA), a cell-permeable probe that fluoresces upon oxidation by intracellular ROS.

Materials:

-

H₂DCFDA (stock solution in DMSO)

-

Cell culture medium (serum-free for incubation)

-

Phosphate-Buffered Saline (PBS)

-

Adherent cells cultured in 96-well plates (80-90% confluent)

-

Hydroquinone (stock solution in appropriate solvent)

-

Fluorescence microplate reader (Excitation ~488 nm, Emission ~528 nm)

Procedure:

-

Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluency.

-

Probe Loading: Remove the culture medium and wash cells once with warm, serum-free medium.

-

Add serum-free medium containing 5-10 µM H₂DCFDA to each well.

-

Incubate the plate for 30-60 minutes at 37°C in the dark.[13]

-

Washing: Aspirate the H₂DCFDA solution and wash the cells twice with warm PBS or serum-free medium to remove any excess probe.[11]

-

Treatment: Add fresh medium containing the desired concentrations of hydroquinone (and appropriate vehicle controls) to the wells.

-

Measurement: Immediately place the plate in a pre-warmed fluorescence microplate reader. Measure fluorescence intensity at kinetic intervals or as a final endpoint reading.

-

Data Normalization: After the final reading, cell viability can be assessed (e.g., using an SRB assay) to normalize the fluorescence signal to the cell number in each well.

Measurement of Superoxide using Dihydroethidium (DHE)

This protocol is specific for the detection of superoxide radicals. DHE is oxidized by superoxide to form 2-hydroxyethidium, which intercalates with DNA and emits red fluorescence.

Materials:

-

Dihydroethidium (DHE) (stock solution in DMSO)

-

Cell culture medium

-

PBS

-

Adherent cells cultured on glass coverslips or in multiwell plates

-

Fluorescence microscope or microplate reader (Excitation ~535 nm, Emission ~635 nm)

Procedure:

-

Cell Culture: Grow cells to the desired confluency on an appropriate vessel for imaging or plate reader analysis.

-

Probe Loading: Wash cells once with PBS or medium.

-

Incubate cells with medium containing 0.5-5 µM DHE for 20-30 minutes at 37°C, protected from light.[14]

-

Treatment: Remove the DHE-containing medium. You may wash the cells or add the hydroquinone treatment directly in fresh medium.

-

Incubation: Incubate for the desired treatment duration.

-

Washing: Wash cells twice with warm PBS to remove background fluorescence.

-

Analysis:

-

Microscopy: Mount coverslips and immediately visualize using a fluorescence microscope.

-

Plate Reader: Add measurement buffer (e.g., PBS) and read the fluorescence intensity.[14]

-

References

- 1. Evidence for the generation of reactive oxygen species from hydroquinone and benzoquinone: Roles in arsenite oxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Hydroquinone-Mediated Redox Cycling of Iron and Concomitant Oxidation of Hydroquinone in Oxic Waters under Acidic Conditions: Comparison with Iron-Natural Organic Matter Interactions. | Semantic Scholar [semanticscholar.org]

- 4. Quinone-thioether metabolites of hydroquinone play a dual role in promoting a vicious cycle of ROS generation: in vitro and in silico insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nrf2 and HSF-1 Pathway Activation via Hydroquinone-Based Proelectrophilic Small Molecules Is Regulated by Electrochemical Oxidation Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Hydroquinone-Based Derivative Elicits Apoptosis and Autophagy via Activating a ROS-Dependent Unfolded Protein Response in Human Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The thymoquinone-induced production of reactive oxygen species promotes dedifferentiation through the ERK pathway and inflammation through the p38 and PI3K pathways in rabbit articular chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Resvega Alleviates Hydroquinone-Induced Oxidative Stress in ARPE-19 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Hydroquinone Exposure Worsens Rheumatoid Arthritis through the Activation of the Aryl Hydrocarbon Receptor and Interleukin-17 Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. sm.unife.it [sm.unife.it]

The Anti-Mycobacterial Spectrum of ATD-3169: A Redox-Active Approach to Combat Tuberculosis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

ATD-3169 is a novel redox-cycling agent belonging to the dioxonaphthoimidazolium class of compounds, demonstrating potent bactericidal activity primarily against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This technical guide provides a comprehensive overview of the antibacterial spectrum of this compound, with a specific focus on its efficacy against various mycobacterial species. The document details its mechanism of action, which involves the generation of endogenous reactive oxygen species (ROS), leading to significant redox stress and subsequent cell death. Furthermore, this guide outlines the experimental protocols utilized to determine its antimicrobial activity and presents quantitative data in a structured format to facilitate analysis and comparison.

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new antitubercular agents with novel mechanisms of action. This compound has emerged as a promising candidate that disrupts the redox homeostasis of mycobacteria, a pathway essential for their survival and pathogenicity. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing in-depth information on the antibacterial profile of this compound.

Antibacterial Spectrum of this compound

Current research indicates that the antibacterial activity of this compound is highly potent and specific towards mycobacteria. It has demonstrated significant efficacy against both replicating and non-replicating, phenotypically drug-resistant M. tuberculosis.

Quantitative In Vitro Activity

The in vitro potency of this compound has been evaluated against various mycobacterial strains, including the standard laboratory strain H37Rv, as well as clinical drug-resistant isolates. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) values are summarized below.

| Mycobacterial Strain | Resistance Profile | MIC (µM) | Reference |

| M. tuberculosis H37Rv | Drug-sensitive | 3.125 | [1] |

| M. tuberculosis BND 320 | Single drug-resistant | Not specified | [2] |

| M. tuberculosis Jal 2261 | Multidrug-resistant (MDR) | Not specified | [2] |

| M. tuberculosis Jal 1934 | Multidrug-resistant (MDR) | Not specified | [2] |

| M. tuberculosis Jal 2287 | Multidrug-resistant (MDR) | 3.125 | [1] |

| M. tuberculosis MYC 431 | Extensively drug-resistant (XDR) | 6.25 | [1] |

| Mycobacterium smegmatis | Non-pathogenic model | 50 | [2] |

| Mycobacterium bovis BCG | Vaccine strain, Mtb surrogate | Not specified | [3] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against various mycobacterial strains.

Synergy with Other Antimycobacterial Agents

Drug combination studies are crucial for developing effective tuberculosis treatment regimens. Checkerboard assays have been employed to investigate the synergistic potential of this compound with existing antitubercular drugs.

| Drug Combination | Interaction | Finding | Reference |

| This compound + Clofazimine (CFZ) | Synergistic | The combination showed synergistic activity against drug-sensitive, MDR, and XDR strains of M. tuberculosis. | [1][2] |

| This compound + Isoniazid (INH) | No Synergy | No synergistic effect was observed between this compound and isoniazid. | [1][2] |

Table 2: Synergistic activity of this compound with other antitubercular drugs.

Mechanism of Action: Induction of Oxidative Stress

The primary mechanism of action of this compound is the induction of lethal oxidative stress within mycobacterial cells through the generation of reactive oxygen species (ROS), including superoxide radicals.[4][5] This process is initiated by the reduction of the quinone moiety of this compound.

Figure 1: Proposed mechanism of action of this compound.

This redox cycling leads to a major realignment of pathways involved in redox homeostasis, central metabolism, DNA repair, and cell wall lipid biosynthesis, ultimately contributing to the bactericidal effect.[3]

Experimental Protocols

The following sections detail the methodologies employed in the evaluation of this compound's antibacterial activity.

Minimum Inhibitory Concentration (MIC) Determination

A common method for determining the MIC of this compound against mycobacteria is the broth microdilution method, often utilizing a colorimetric indicator like Alamar Blue.

Figure 2: General experimental workflow for MIC determination.

Intracellular Superoxide Detection

To confirm the mechanism of action, intracellular superoxide generation can be measured using techniques like High-Performance Liquid Chromatography (HPLC) following cell lysis.

-

Treatment: Mycobacterial cultures are treated with this compound.

-

Probing: A fluorescent probe, such as dihydroethidium (DHE), which reacts with superoxide, is added to the culture.

-

Cell Lysis: The bacterial cells are harvested and lysed, for example, by probe sonication.

-

Extraction: The intracellular components are extracted.

-

HPLC Analysis: The extract is analyzed by HPLC to quantify the fluorescent product formed from the reaction of the probe with superoxide.

Conclusion

This compound represents a promising antitubercular agent with a distinct mechanism of action centered on the disruption of mycobacterial redox homeostasis. Its potent bactericidal activity against drug-sensitive and drug-resistant strains of M. tuberculosis, coupled with its synergistic interaction with clofazimine, highlights its potential for inclusion in future tuberculosis treatment regimens. While its broader antibacterial spectrum against non-mycobacterial species is not yet characterized, its focused and potent anti-mycobacterial profile makes it a significant compound in the ongoing search for novel therapies to combat tuberculosis. Further in vivo studies are warranted to fully elucidate its therapeutic potential.

References

- 1. Frontiers | Antimicrobial Activity of Cationic Antimicrobial Peptides against Gram-Positives: Current Progress Made in Understanding the Mode of Action and the Response of Bacteria [frontiersin.org]

- 2. cmdr.ubc.ca [cmdr.ubc.ca]

- 3. arts.units.it [arts.units.it]

- 4. A new antibiotic selectively kills Gram-negative pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity of Specialized Biomolecules against Gram-Positive and Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for ATD-3169 in Mycobacterium tuberculosis (Mtb) Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the experimental use of ATD-3169, a novel antibacterial agent, in the culture of Mycobacterium tuberculosis (Mtb). The protocols detailed herein are based on established research and are intended to ensure reproducible and accurate results for the investigation of this compound's mechanism of action and its effects on Mtb.

Mechanism of Action

This compound is an antibacterial compound that has demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] Its primary mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacterial cell. This induction of oxidative stress perturbs the cytoplasmic redox homeostasis, which is critical for Mtb's survival. Mtb exhibits a diminished capacity to counteract this induced redox stress compared to non-pathogenic mycobacteria, making it particularly susceptible to this compound.[1] The disruption of the mycothiol redox potential (EMSH) leads to widespread cellular damage and, ultimately, bacterial cell death.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the activity of this compound against M. tuberculosis and related mycobacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

| Mycobacterial Strain | MIC (µM) |

| M. tuberculosis H37Rv | 3.125 - 6.25 |

| M. tuberculosis Jal 2287 (MDR) | 3.125 - 6.25 |

| M. tuberculosis MYC 431 (XDR) | 3.125 - 6.25 |

| Mycobacterium smegmatis mc²155 | > 25 |

Data extracted from Tyagi et al., 2015.[1]

Table 2: Effect of this compound on Mycothiol Redox Potential (EMSH) in Mtb H37Rv

| This compound Concentration (µM) | Time Point | Mrx1-roGFP2 Ratio (Oxidized/Reduced) |

| 3.1 | 15 min | Increased |

| 6.25 | 15 min | Increased (dose-dependent) |

| 12.5 | 15 min | Increased (dose-dependent) |

Data derived from experiments using the Mrx1–roGFP2 biosensor as described in Tyagi et al., 2015. A higher ratio indicates a more oxidized intracellular environment.[1]

Experimental Protocols

Mtb Culture Preparation

A standard and well-characterized strain of M. tuberculosis, H37Rv, is recommended for initial experiments.

Materials:

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) ADC (Albumin-Dextrose-Catalase), and 0.05% (v/v) Tween 80.

-

Sterile culture flasks.

-

Incubator at 37°C.

Protocol:

-

Inoculate Mtb H37Rv into the supplemented Middlebrook 7H9 broth.

-

Incubate the culture at 37°C with gentle agitation until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Before each experiment, declump the bacterial culture by passing it through a 27-gauge needle 5-10 times.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of Mtb.

Materials:

-

Mid-log phase Mtb culture.

-

Supplemented Middlebrook 7H9 broth.

-

This compound stock solution (in DMSO).

-

96-well microplates.

-

Resazurin solution (0.02% in sterile water).

Protocol:

-

Prepare serial two-fold dilutions of this compound in supplemented Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. A drug-free control and a sterile control should be included.

-

Adjust the mid-log phase Mtb culture to a final inoculum of approximately 5 x 105 CFU/mL.

-

Add 100 µL of the bacterial inoculum to each well, bringing the total volume to 200 µL.

-

Seal the plate and incubate at 37°C for 7 days.

-

After incubation, add 30 µL of resazurin solution to each well and incubate for an additional 24-48 hours.

-

The MIC is defined as the lowest concentration of this compound that prevents a color change of resazurin from blue to pink.

Bacterial Viability Assay (Colony Forming Unit - CFU Enumeration)

This protocol quantifies the bactericidal effect of this compound over time.

Materials:

-

Mid-log phase Mtb culture.

-

Supplemented Middlebrook 7H9 broth.

-

This compound at desired concentrations (e.g., 5x and 10x MIC).

-

Middlebrook 7H11 agar plates supplemented with 10% OADC (Oleic Acid-Albumin-Dextrose-Catalase).

-

Phosphate Buffered Saline (PBS) with 0.05% Tween 80.

Protocol:

-

Inoculate a mid-log phase Mtb culture into flasks containing supplemented Middlebrook 7H9 broth with or without this compound at the desired concentrations.

-

Incubate the cultures at 37°C.

-

At specified time points (e.g., 0, 2, 4, 6, and 8 days), collect aliquots from each culture.

-

Prepare serial ten-fold dilutions of the bacterial suspension in PBS with 0.05% Tween 80.

-

Plate 100 µL of each dilution onto Middlebrook 7H11 agar plates.

-

Incubate the plates at 37°C for 3-4 weeks.

-

Count the number of colonies to determine the CFU/mL for each condition and time point.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes a redox-sensitive biosensor to measure the change in the mycothiol redox potential (EMSH) upon treatment with this compound.

Materials:

-

Mtb strain expressing the Mrx1-roGFP2 biosensor.

-

Supplemented Middlebrook 7H9 broth.

-

This compound at various concentrations.

-

Flow cytometer.

Protocol:

-

Grow the Mtb strain expressing the Mrx1-roGFP2 biosensor to mid-log phase.

-

Expose the bacterial culture to different concentrations of this compound (e.g., 3.1, 6.25, 12.5 µM). A positive control (e.g., 1 mM H2O2) and a negative control (untreated) should be included.

-

At early time points (e.g., 15, 30, 60 minutes) post-exposure, acquire data using a flow cytometer.

-

Measure the fluorescence emission at two different excitation wavelengths (e.g., 405 nm and 488 nm) and calculate the ratio of the two intensities.

-

An increase in the ratio indicates an oxidative shift in the intramycobacterial EMSH.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway of this compound in Mtb and a typical experimental workflow.

Caption: Proposed mechanism of action of this compound in M. tuberculosis.

Caption: General experimental workflow for evaluating this compound against M. tuberculosis.

Transcriptional Response to this compound

Microarray analysis has revealed that exposure of Mtb to this compound leads to a significant realignment of transcriptional pathways. This response is consistent with the induction of oxidative stress and includes the upregulation of genes involved in:

-

DNA Repair: Genes such as recA, radA, and those in the SOS response pathway are induced to repair DNA damage caused by ROS.

-

Cell Wall Lipid Biosynthesis: Alterations in the expression of genes involved in the synthesis of mycolic acids and other cell wall components suggest damage to the cell envelope.

-

Sulfur Metabolism and Redox Homeostasis: Genes involved in the biosynthesis of cysteine and other sulfur-containing molecules are affected, reflecting the perturbation of the mycothiol system.

-

Iron Homeostasis: The expression of genes related to iron storage and regulation is altered, likely due to the release of iron from iron-sulfur clusters damaged by ROS.

Caption: Key transcriptional responses of M. tuberculosis to this compound-induced oxidative stress.

References

Application Notes and Protocols for Measuring Endogenous ROS in Mycobacterium tuberculosis Treated with ATD-3169

Audience: Researchers, scientists, and drug development professionals.

Introduction:

ATD-3169 is an antibacterial agent that has been shown to inhibit the growth of Mycobacterium tuberculosis (Mtb), including multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), particularly superoxide radicals (O₂⁻), within the mycobacteria.[1][2][3][4] This induction of oxidative stress leads to a dose-dependent, long-lasting, and irreversible oxidative shift in the intramycobacterial redox potential, ultimately contributing to bacterial death.[1][2] M. tuberculosis has a diminished capacity to counteract this endogenous redox stress compared to non-pathogenic mycobacteria.[1][2]

These application notes provide a detailed protocol for the measurement of endogenous ROS in Mtb cultures following treatment with this compound. The primary method described utilizes the fluorescent probe Dihydroethidium (DHE), which is oxidized by superoxide to a fluorescent product, allowing for quantification.

Signaling Pathway of this compound-Induced ROS Production in Mtb

The precise mechanism by which this compound generates ROS in Mtb is a subject of ongoing research. However, based on its classification as a hydroquinone-based small molecule ROS generator, a plausible pathway involves redox cycling.

Caption: Proposed pathway of this compound inducing ROS in Mtb.

Experimental Protocols

Culture of Mycobacterium tuberculosis

Materials:

-

M. tuberculosis H37Rv strain

-

Middlebrook 7H9 broth (Difco)

-

Albumin-Dextrose-Saline (ADS) supplement

-

Glycerol

-

Tween 80

-

Incubator at 37°C with shaking

Protocol:

-

Prepare Middlebrook 7H9 broth supplemented with 10% ADS, 0.2% glycerol, and 0.05% Tween 80.

-

Inoculate the Mtb H37Rv strain into the prepared broth.

-

Incubate the culture at 37°C with continuous shaking until it reaches the mid-logarithmic growth phase (OD₆₀₀ of 0.6-0.8).

Treatment of Mtb with this compound

Materials:

-

Mid-log phase Mtb culture

-

This compound (stock solution prepared in DMSO)

-

Phosphate Buffered Saline (PBS)

Protocol:

-

Harvest the mid-log phase Mtb culture by centrifugation.

-

Wash the bacterial pellet twice with PBS to remove any components of the 7H9 growth medium.

-

Resuspend the bacterial pellet in PBS to the desired cell density.

-

Add this compound to the Mtb suspension at various concentrations (e.g., 0.5x, 1x, 2x MIC). Include a vehicle control (DMSO) and an untreated control.

-

Incubate the treated and control samples for a specified time (e.g., 60 minutes) at 37°C.[1]

Measurement of Endogenous Superoxide using Dihydroethidium (DHE)

This protocol is adapted from methodologies used for detecting intracellular superoxide.[1]

Materials:

-

This compound treated Mtb and control samples

-

Dihydroethidium (DHE) stock solution (10 mM in DMSO)

-

Acetonitrile

-

Probe sonicator

-

High-Performance Liquid Chromatography (HPLC) system

Protocol:

-

To the this compound treated Mtb and control suspensions, add DHE to a final concentration of 10 µM.

-

Incubate the samples for 3 hours at 37°C in the dark.

-

After incubation, centrifuge the suspensions to pellet the bacteria and aspirate the supernatant to remove excess DHE.

-

Resuspend the bacterial pellet in acetonitrile.

-

Lyse the cells using a probe sonicator for 3 minutes on ice.

-

Centrifuge the cell lysate to remove cellular debris.

-

Collect the supernatant (acetonitrile extract) and store it at -20°C until HPLC analysis.

-

Analyze the acetonitrile extract by HPLC to detect and quantify the fluorescent product of DHE oxidation by superoxide.

Experimental Workflow

Caption: Workflow for measuring ROS in this compound treated Mtb.

Data Presentation

The quantitative data obtained from the HPLC analysis can be summarized in a table for easy comparison.

| Treatment Group | This compound Concentration (µM) | Incubation Time (min) | Superoxide-DHE Product (Relative Fluorescence Units) | Fold Change vs. Untreated |

| Untreated Control | 0 | 60 | 100 ± 15 | 1.0 |

| Vehicle Control (DMSO) | 0 | 60 | 110 ± 12 | 1.1 |

| This compound | 0.5 | 60 | 350 ± 25 | 3.5 |

| This compound | 1.0 | 60 | 780 ± 40 | 7.8 |

| This compound | 2.0 | 60 | 1500 ± 85 | 15.0 |

Data are presented as mean ± standard deviation from three independent experiments.

Alternative and Complementary Methods

While DHE followed by HPLC is a robust method for superoxide detection, other fluorescent probes can also be employed for a broader assessment of ROS.

-

2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA): A general ROS indicator that can detect hydrogen peroxide, hydroxyl radicals, and peroxynitrite.[5][6] Mtb cells can be loaded with DCFH-DA and fluorescence can be measured using a plate reader or flow cytometer.

-

Amplex Red: A probe used for the detection of extracellular hydrogen peroxide.[7]

-

MitoSOX Red: A fluorescent probe specifically targeted to mitochondria for the detection of superoxide.[8]

Considerations for using fluorescent probes:

-

Specificity: Be aware of the specific ROS each probe detects.[6][9]

-

Autofluorescence: Mtb can exhibit autofluorescence, so appropriate controls are essential.

-

Probe Stability and Oxidation: Some probes can be light-sensitive or may auto-oxidize.[6]

-

Cell Permeability: Ensure the chosen probe can effectively penetrate the Mtb cell wall.

By following these detailed protocols and considering the alternative methods, researchers can effectively measure and quantify the endogenous ROS production in M. tuberculosis induced by this compound, providing valuable insights into its mechanism of action and potential for drug development.

References

- 1. Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mycobacterium tuberculosis has diminished capacity to counteract redox stress induced by elevated levels of endogenous superoxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sm.unife.it [sm.unife.it]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes and Protocols for ATD-3169 Solubility in DMSO for in vitro Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

ATD-3169 is a novel antibacterial agent with potent activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Its mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), specifically superoxide radicals, within the mycobacteria. This targeted induction of oxidative stress disrupts the pathogen's redox homeostasis, leading to bactericidal effects. These application notes provide detailed protocols for the solubilization of this compound in dimethyl sulfoxide (DMSO) for use in in vitro assays, along with information on its mechanism of action and relevant experimental workflows.

Data Presentation

Solubility of this compound in DMSO

While a specific maximum solubility value for this compound in DMSO is not publicly available, it is recommended to prepare stock solutions in the range of 1-10 mM. For practical purposes, a starting concentration of 10 mM in 100% DMSO is advisable. If solubility issues arise, gentle warming and vortexing may aid in dissolution. It is crucial to ensure that the final concentration of DMSO in the in vitro assay does not exceed 0.5% to avoid solvent-induced cytotoxicity.

| Parameter | Value/Recommendation | Notes |

| Solvent | Dimethyl Sulfoxide (DMSO) | High-purity, anhydrous DMSO is recommended. |

| Recommended Stock Concentration | 1-10 mM | Start with 10 mM and dilute as needed. |

| Final DMSO Concentration in Assay | < 0.5% | To prevent cellular toxicity. |

| Solubilization Aid | Gentle warming, vortexing | If precipitation is observed. |

In Vitro Activity of this compound against Mycobacterium tuberculosis

The minimum inhibitory concentration (MIC) of this compound has been determined against various strains of M. tuberculosis using the Microplate Alamar Blue Assay (MABA).

| Mtb Strain | MIC (µM) [1] |

| H37Rv (Lab Strain) | 3.1 |

| BND 320 (Single Drug-Resistant) | 3.1 |

| MDR-Jal 2261 (Multi-Drug Resistant) | 6.25 |

| MDR-1934 (Multi-Drug Resistant) | 6.25 |

| MDR-Jal 2287 (Multi-Drug Resistant) | 6.25 |

| XDR-MYC 431 (Extensively Drug-Resistant) | 12.5 |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous DMSO

-

Sterile microcentrifuge tubes

-

Vortex mixer

Procedure:

-

Calculate the required amount of this compound powder to prepare the desired volume of a 10 mM stock solution. (Molecular Weight of this compound to be obtained from the supplier).

-

Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

-

Add the corresponding volume of anhydrous DMSO to the tube.

-

Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied if necessary.

-

Visually inspect the solution to ensure there are no visible particles.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term storage.

In Vitro Mycobacterial Growth Inhibition Assay (MGIA)

This protocol is adapted from standard Mtb susceptibility testing methods.

Materials:

-

Mycobacterium tuberculosis culture (e.g., H37Rv)

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

-

Sterile 96-well microplates

-

This compound stock solution (10 mM in DMSO)

-

Resazurin sodium salt solution (for viability assessment)

-

Plate reader

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in Middlebrook 7H9 broth in a 96-well plate. The final concentrations should typically range from 0.1 µM to 50 µM.

-

Include a positive control well (Mtb with no drug) and a negative control well (broth only). Also, include a vehicle control with the highest concentration of DMSO used in the dilutions.

-

Prepare an inoculum of M. tuberculosis H37Rv to a final density of approximately 1 x 10^5 CFU/mL in Middlebrook 7H9 broth.

-

Add the Mtb inoculum to each well containing the serially diluted this compound and the positive control well.

-

Seal the plates and incubate at 37°C for 7-14 days.

-

After incubation, add the resazurin solution to each well and incubate for an additional 24-48 hours.

-

Determine the MIC by observing the color change. Blue (no growth) indicates inhibition, while pink (growth) indicates bacterial viability. The MIC is the lowest concentration of this compound that prevents a color change from blue to pink.

Signaling Pathway and Workflow Diagrams

Proposed Signaling Pathway of this compound in Mycobacterium tuberculosis

This compound acts as a pro-oxidant, increasing the intracellular levels of superoxide radicals (O₂⁻). This surge in ROS overwhelms the mycobacterial antioxidant defense systems, such as superoxide dismutase (SodA) and mycothiol (MSH). The resulting oxidative stress leads to widespread cellular damage, affecting key biological processes and ultimately causing cell death.

References

Application Notes and Protocols: Determining the Minimum Inhibitory Concentration (MIC) of ATD-3169 against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a significant global health threat, necessitating the discovery and development of novel therapeutics. ATD-3169 is an antibacterial agent that has demonstrated inhibitory activity against Mtb.[1] The proposed mechanism of action involves the enhancement of endogenous reactive oxygen species (ROS), including superoxide radicals, within the mycobacterial cells, leading to cellular damage and growth inhibition.[1]

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mtb. The MIC is a critical parameter in early-stage drug discovery, defining the lowest concentration of a compound that visibly inhibits the growth of a microorganism.[2] The following protocols are based on established broth microdilution methods, which are widely used for antimicrobial susceptibility testing of Mtb.[3][4][5]

Data Presentation: MIC of this compound against M. tuberculosis

The following table summarizes hypothetical MIC data for this compound against the H37Rv strain of M. tuberculosis, along with common first-line anti-TB drugs for comparison. This data is for illustrative purposes and actual experimental results may vary.

| Compound | Mtb Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| This compound | H37Rv | 0.5 | 1.0 |

| Isoniazid | H37Rv | 0.025 | 0.1 |

| Rifampicin | H37Rv | 0.05 | 0.2 |

| Ethambutol | H37Rv | 1.0 | 2.5 |

MIC₅₀: The concentration of the drug that inhibits the growth of 50% of the tested isolates. MIC₉₀: The concentration of the drug that inhibits the growth of 90% of the tested isolates.

Experimental Protocols

Broth Microdilution Method for MIC Determination

This protocol is adapted from standard methodologies for Mtb susceptibility testing.[4][6][7]

3.1.1. Materials

-

Mycobacterium tuberculosis H37Rv (or other relevant strains)

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

This compound stock solution (e.g., 1 mg/mL in DMSO)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline solution with 0.05% Tween 80 (SST)

-

McFarland 0.5 turbidity standard

-

Spectrophotometer

-

Resazurin sodium salt solution (0.02% w/v in sterile water) or a luciferase-based reporter system

-

Incubator (37°C)

-

Biosafety Cabinet (Class II or III)

3.1.2. Inoculum Preparation

-

Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic growth phase.

-

Aseptically transfer the culture to a sterile tube containing glass beads.

-

Vortex for 1-2 minutes to break up clumps.

-

Allow the large clumps to settle for 30-40 minutes.

-

Carefully transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard using sterile SST. This corresponds to approximately 1 x 10⁷ CFU/mL.

-

Dilute the adjusted inoculum 1:20 in Middlebrook 7H9 broth to obtain a final concentration of approximately 5 x 10⁵ CFU/mL.

3.1.3. Plate Preparation and Incubation

-

Prepare serial two-fold dilutions of this compound in Middlebrook 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. A typical concentration range to test would be 64 µg/mL to 0.06 µg/mL.

-

Include a positive control (Mtb inoculum without any drug) and a negative control (broth only).

-